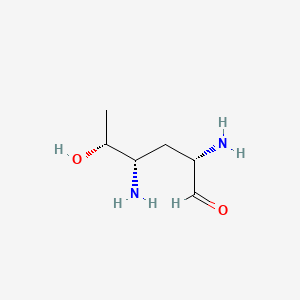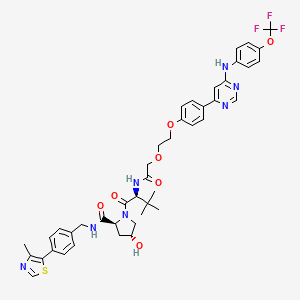
Kasugamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kasugamine can be synthesized through various synthetic routes. One notable method involves the methanolysis of kasuganobiosamine with hydrochloric acid in methanol . Another approach is the sulfamate-tethered aza-Wacker cyclization, which proceeds in 14 steps from a literature epoxide . This method is particularly useful for the total synthesis of kasugamycin and related antibiotics .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces kasugaensis cultures. The biosynthetic pathway of kasugamycin, which includes this compound as a sub-component, has been extensively studied to optimize production yields .
Analyse Des Réactions Chimiques
Types of Reactions
Kasugamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups in this compound.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the this compound structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrochloric acid, methanol, and various oxidizing and reducing agents . The conditions for these reactions vary depending on the desired product and the specific synthetic route being employed.
Major Products
The major products formed from the reactions of this compound include various derivatives that can be used as intermediates in the synthesis of kasugamycin and other related antibiotics .
Applications De Recherche Scientifique
Kasugamine has several scientific research applications, including:
Mécanisme D'action
Kasugamine exerts its effects by being a crucial component of kasugamycin, which inhibits protein synthesis in bacteria. Kasugamycin binds to the 30S ribosomal subunit, preventing the formation of the initiation complex and thereby inhibiting the translation process . This mechanism is distinct from other aminoglycosides, which typically cause miscoding during protein synthesis .
Comparaison Avec Des Composés Similaires
Kasugamine is unique among aminoglycosides due to its specific structure and function. Similar compounds include:
Streptomycin: Another aminoglycoside antibiotic that also targets the 30S ribosomal subunit but causes miscoding during protein synthesis.
Kanamycin: An aminoglycoside with a broader spectrum of activity but different structural components.
Gentamicin: A widely used aminoglycoside with a different mechanism of action and structural features.
This compound’s uniqueness lies in its specific role in the biosynthesis of kasugamycin and its distinct mechanism of action compared to other aminoglycosides .
Propriétés
Numéro CAS |
8075-83-0 |
|---|---|
Formule moléculaire |
C28H36Cl4N3O13P |
Poids moléculaire |
795.4 g/mol |
Nom IUPAC |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;bis(2,4-dichlorophenyl) ethyl phosphate |
InChI |
InChI=1S/C14H11Cl4O4P.C14H25N3O9/c1-2-20-23(19,21-13-5-3-9(15)7-11(13)17)22-14-6-4-10(16)8-12(14)18;1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-8H,2H2,1H3;3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t;3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m.1/s1 |
Clé InChI |
NOEKKZNBKGTVKH-ZQLLRLHXSA-N |
SMILES |
CC(C(CC(C=O)N)N)O |
SMILES isomérique |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl.C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N |
SMILES canonique |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl.CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,4aR,5aS,9Z,9aR,9bR)-4,4a,8-trihydroxy-9-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,4,5a,7,9b-pentamethyl-9aH-dibenzofuran-1,6-dione](/img/structure/B1192922.png)

![4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B1192929.png)
![3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride](/img/structure/B1192930.png)

